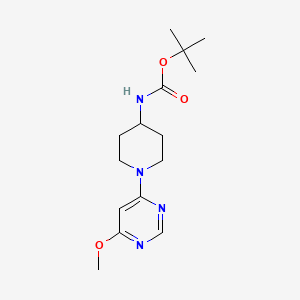

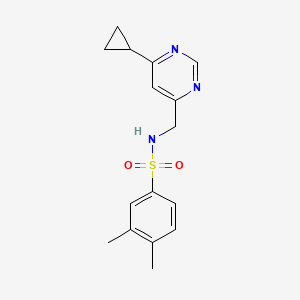

N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Sulfonamides are a class of compounds that have been extensively studied for their potential therapeutic applications, particularly as antitumor agents. The structural motif of benzenesulfonamide serves as a core structure for the development of various analogs with the aim of optimizing their pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance its biological activity. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves the formation of π–π interactions and hydrogen-bonding interactions, resulting in a three-dimensional network . Similarly, the synthesis of N,N-dimethylbenzenesulfonamide derivatives includes ortho lithiation followed by condensation with electrophilic compounds, leading to the formation of various products such as carbinols, imines, amides, and acids .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals interactions between phenyl and pyrimidine groups, which are important for the stability of the molecule . Additionally, the molecular structure, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide have been studied using both experimental and computational methods, providing insights into the electronic and geometric properties of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological function. The ortho-lithiosulfonamide derived from N,N-dimethylbenzenesulfonamide can react with different electrophiles to form diverse products, demonstrating the versatility of sulfonamide chemistry . These reactions are not only important for the synthesis of new compounds but also for understanding the reactivity of sulfonamide derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and lipophilicity, are key factors in their pharmacological optimization. Poor water solubility is a common issue with these compounds, as seen with 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which necessitates formulation development for in vivo delivery . Modifications to the sulfonamide core, such as the introduction of alkyl groups or changes in the arylsulfonyl group, can significantly improve solubility and lipophilicity, thereby enhancing the compound's pharmacokinetic profile and therapeutic potential .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A compound closely related to N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide was synthesized, characterized, and its structure was investigated using spectroscopic tools and computational studies. This study provided insights into the type and nature of intermolecular interactions within the crystal state of similar compounds, highlighting their stabilization through various interactions. Computational analysis, including density functional theory (DFT), was employed to understand the structural and electronic properties, demonstrating excellent agreement with experimental data (Murthy et al., 2018).

Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes, which share structural features with N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide, revealed their binding affinity to DNA and potential anticancer activities. The study suggests the sulfonamide derivative plays a crucial role in the interaction with DNA, influencing DNA cleavage efficiency and apoptotic cell death in human tumor cells (González-Álvarez et al., 2013).

Inhibition of HIF-1 Pathway

A novel small molecule, structurally related to the compound , demonstrated the ability to antagonize tumor growth through the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. This pathway is crucial in cancer cell survival under hypoxic conditions. The research suggests avenues for chemical modifications to improve pharmacological properties for cancer therapy (Mun et al., 2012).

Antimicrobial Activity

Studies on sulfonamide molecules closely related to N-((6-cyclopropylpyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide showed significant antimicrobial activity. The research highlights the potential of these compounds in combating various bacterial and fungal infections, offering insights into the molecular basis of their action and paving the way for the development of new antimicrobial agents (Ghorab et al., 2017).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of thienyl-substituted pyridinium salts, which share functional groups with the compound , reveal their potential in second-order NLO applications. This study highlights the synthesis of new materials with promising NLO efficiencies, contributing to advancements in photonic technologies (Li et al., 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-3-6-15(7-12(11)2)22(20,21)19-9-14-8-16(13-4-5-13)18-10-17-14/h3,6-8,10,13,19H,4-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLOYIIAAHVNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)

![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)